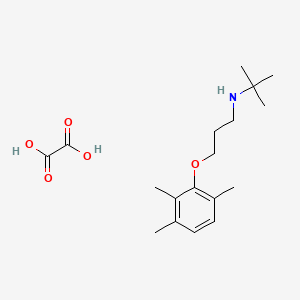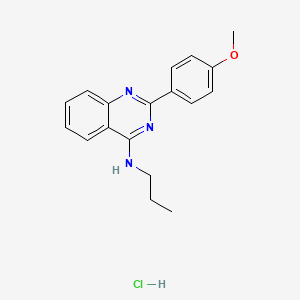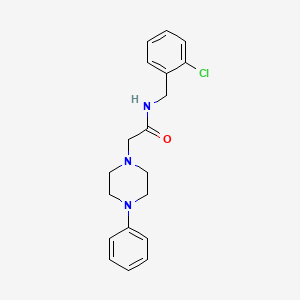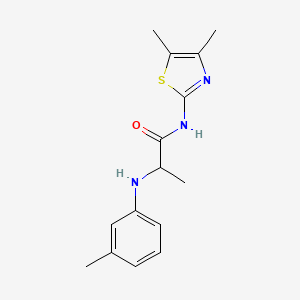
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate, also known as TTA, is a chemical compound that has been used in various scientific research applications. TTA is a selective agonist for the G protein-coupled receptor GPR84, which is involved in various physiological processes.
Mechanism of Action
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate selectively activates GPR84 receptors, which are expressed in various immune cells, including macrophages, dendritic cells, and T cells. Activation of GPR84 receptors leads to the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These signaling pathways are involved in various cellular processes, including inflammation, immune cell activation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to activate pro-inflammatory cytokine production in immune cells, including IL-6, TNF-α, and IL-1β. This compound has also been shown to modulate T cell activation and differentiation, leading to the production of various cytokines, including IFN-γ and IL-17. In addition, this compound has been shown to activate macrophages and dendritic cells, leading to the production of chemokines and cytokines that recruit and activate other immune cells.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has several advantages for lab experiments, including its selectivity for GPR84 receptors, its ability to activate various signaling pathways, and its potential role in regulating immune system function. However, this compound also has some limitations, including its potential cytotoxicity at high concentrations and its potential to activate other receptors at high concentrations.
Future Directions
There are several future directions for N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate research, including the study of its role in various diseases, such as inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. This compound may also have potential as a therapeutic target for cancer, as it has been shown to modulate immune cell function and cytokine production. In addition, further research is needed to understand the mechanisms underlying this compound's effects on immune cell function and signaling pathways.
Synthesis Methods
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 2,3,6-trimethylphenol to produce N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)propan-1-amine. The second step involves the reaction of this intermediate with oxalic acid to produce this compound oxalate.
Scientific Research Applications
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has been used in various scientific research applications, including the study of GPR84 signaling pathways, immune responses, and inflammation. This compound has been shown to activate GPR84 receptors in immune cells, leading to the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to modulate T cell activation and differentiation, suggesting a potential role in immune system regulation.
properties
IUPAC Name |
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-12-8-9-13(2)15(14(12)3)18-11-7-10-17-16(4,5)6;3-1(4)2(5)6/h8-9,17H,7,10-11H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYVCISXSUMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)




![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)